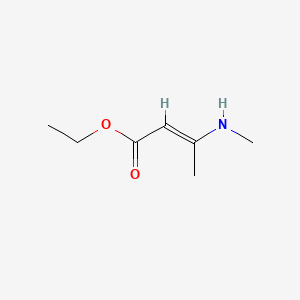

Ethyl 3-(methylamino)-2-butenoate

Description

The exact mass of the compound Ethyl 3-(methylamino)-2-butenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(methylamino)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(methylamino)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

870-85-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl 3-(methylamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |

InChI Key |

FARYTWBWLZAXNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)NC |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC |

Canonical SMILES |

CCOC(=O)C=C(C)NC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3-(methylamino)-2-butenoate: A Comprehensive Guide to Nomenclature, Synthesis, and Application in Indole-Based Drug Discovery

Executive Summary

In the realm of modern organic synthesis and pharmaceutical development, enamine derivatives serve as indispensable building blocks for constructing complex heterocyclic scaffolds. Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9) is a prime example of a highly versatile, bifunctional synthon. Primarily utilized in the synthesis of highly functionalized indoles, pyrimidines, and pyrazolones, this compound is the critical precursor in the commercial manufacturing of Umifenovir (Arbidol) , a broad-spectrum antiviral medication.

This technical whitepaper provides an in-depth analysis of the compound’s structural nomenclature, physicochemical properties, self-validating synthesis protocols, and its mechanistic role in the Nenitzescu indole synthesis.

Structural Identity & IUPAC Nomenclature

IUPAC Designation

The systematic IUPAC name for this compound is Ethyl (2Z)-3-(methylamino)but-2-enoate .

Stereochemistry and Tautomerism

While the compound can theoretically exist in imine-enamine tautomeric forms, it predominantly exists as the enamine in both solution and solid states. Furthermore, the carbon-carbon double bond exhibits geometric isomerism (E/Z). The (2Z)-isomer is overwhelmingly favored due to a robust, six-membered intramolecular hydrogen bond formed between the secondary amine proton (N-H) and the carbonyl oxygen of the ethyl ester group.

Diagnostic Validation: In 1 H NMR spectroscopy, this intramolecular hydrogen bond deshields the N-H proton, causing it to appear unusually downfield (typically between δ 8.5 – 9.0 ppm in CDCl 3 ). This spectral signature is a self-validating checkpoint for researchers to confirm the successful formation of the Z-enamine rather than the E-isomer or the imine tautomer.

Physicochemical Profiling

Accurate physicochemical data is critical for scaling up reactions and designing purification workflows. The table below summarizes the key parameters for Ethyl 3-(methylamino)-2-butenoate [1].

| Parameter | Value / Description | Experimental Implication |

| CAS Number | 870-85-9 | Registry identification for procurement. |

| Molecular Formula | C 7 H 13 NO 2 | Stoichiometric basis for reaction equivalents. |

| Molecular Weight | 143.18 g/mol | Mass-to-mole conversion. |

| Boiling Point | ~133 °C at 50 Torr | Requires vacuum distillation for purification to prevent thermal degradation. |

| Density | 0.955 ± 0.06 g/cm 3 | Volumetric measurement for liquid handling. |

| Storage Conditions | 2-8 °C, protect from light | Enamines are prone to slow oxidation and hydrolysis; cold, dark storage ensures shelf-life. |

Primary Synthesis Workflow: Condensation Protocol

Ethyl 3-(methylamino)-2-butenoate is synthesized via the dehydrative condensation of ethyl acetoacetate with methylamine.

Mechanistic Pathway

Synthesis of Ethyl (2Z)-3-(methylamino)but-2-enoate via condensation and dehydration.

Step-by-Step Experimental Protocol

Note: This protocol is designed with causality to ensure high yield and purity.

-

Preparation of the Amine Solution: Charge a dry, round-bottom flask with a 33% solution of methylamine in absolute ethanol.

-

Causality: Absolute ethanol is chosen because it solubilizes both the starting materials and the intermediate, while its anhydrous nature helps drive the equilibrium toward the dehydrated product.

-

-

Temperature Control: Chill the flask to 0–5 °C using an ice-water bath.

-

Causality: Methylamine is highly volatile. Cooling prevents the loss of the amine gas and suppresses exothermic side reactions, such as the polymerization of the β -keto ester.

-

-

Addition of the β -Keto Ester: Add ethyl acetoacetate dropwise over 60 minutes under continuous magnetic stirring.

-

Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 4–6 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ethyl acetoacetate spot indicates completion.

-

-

Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove ethanol and the water byproduct.

-

Purification: Purify the crude oily residue via vacuum distillation (collecting the fraction at ~133 °C / 50 Torr) to yield the pure enamine.

Application in Drug Development: The Nenitzescu Indole Synthesis

The most prominent pharmaceutical application of Ethyl 3-(methylamino)-2-butenoate is its use as a nucleophilic enamine in the Nenitzescu Indole Synthesis [2]. This reaction couples the enamine with p-benzoquinone to form 5-hydroxyindole derivatives. Specifically, it is the foundational step in synthesizing Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate , the advanced intermediate for the antiviral drug Arbidol (Umifenovir) [3].

Mechanistic Insights

The Nenitzescu reaction is a cascade process. It initiates with a Michael addition of the enamine's β -carbon to the conjugated enone system of p-benzoquinone. This is followed by tautomerization to a hydroquinone intermediate. Subsequent intramolecular nucleophilic attack by the secondary amine onto the carbonyl group forms a carbinolamine, which undergoes dehydration to yield the aromatic indole core [4].

Nenitzescu cascade: Michael addition, cyclization, and aromatization to form the Arbidol precursor.

Protocol for the Arbidol Intermediate

-

Solvent and Oxidant Preparation: Dissolve p-benzoquinone in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is an aprotic, moderately polar solvent that stabilizes the transition state of the Michael addition without hydrogen-bonding to the enamine, which would otherwise dampen its nucleophilicity.

-

-

Catalysis: Add a Lewis acid catalyst (e.g., anhydrous Zinc Chloride, ZnCl 2 ).

-

Controlled Addition: Cool the mixture to 0–5 °C. Add Ethyl 3-(methylamino)-2-butenoate dropwise.

-

Causality:p-Benzoquinone is a strong oxidant. If the enamine is added at elevated temperatures, oxidative degradation of the enamine outpaces the desired Michael addition, leading to intractable tar formation.

-

-

Cyclization: Allow the reaction to warm to room temperature and stir until complete consumption of the quinone is observed via HPLC or TLC.

-

Isolation: Filter the resulting precipitate. The crude Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate is then recrystallized from an acetone/water mixture to achieve >98% purity, ready for subsequent bromination and thiophenol substitution in the Arbidol pipeline [3].

Conclusion

Ethyl 3-(methylamino)-2-butenoate is much more than a simple condensation product; it is a meticulously designed synthon that leverages enamine nucleophilicity and predictable Z-stereochemistry to drive complex heterocyclic formations. By mastering the thermodynamic controls of its synthesis and its reactivity profile in the Nenitzescu cascade, drug development professionals can optimize the yield and purity of critical active pharmaceutical ingredients (APIs) like Arbidol.

References

-

Wikipedia Contributors. "Nenitzescu indole synthesis." Wikipedia, The Free Encyclopedia, [Link]

- Google Patents. "Preparation method of arbidol intermediate (CN111269168A).

-

Littell, R., Morton, G. O., & Allen, G. R. "Observations on the mechanism of the nenitzescu indole synthesis." Journal of the Chemical Society D: Chemical Communications, RSC Publishing,[Link]

¹³C NMR Analysis of Ethyl 3-(methylamino)-2-butenoate: Structural Elucidation and Mechanistic Insights

Introduction

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-methylaminocrotonate) is a highly versatile β-enamino ester utilized extensively in organic synthesis. It serves as a critical building block in the development of complex pharmaceuticals, including its proven role in lead derivatization for FabG inhibitors targeting ESKAPE pathogens[1].

The molecule exemplifies the unique "push-pull" electronic nature inherent to β-enamino esters, where an electron-donating amine and an electron-withdrawing ester are conjugated across a carbon-carbon double bond[2]. This technical guide provides a definitive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, linking quantitative spectral data directly to its underlying quantum mechanical and thermodynamic properties.

Theoretical Framework: The Push-Pull Enamine System

To accurately interpret the ¹³C NMR spectrum of ethyl 3-(methylamino)-2-butenoate, one must first understand its highly polarized conjugated system. The nitrogen lone pair donates electron density into the π-system, while the ester carbonyl acts as an electron sink. This creates a resonance hybrid with significant zwitterionic character.

Causality of Chemical Shifts: This electron delocalization profoundly impacts the local magnetic environment of the carbon nuclei. The α-carbon (C2) receives a massive surplus of electron density, shielding the nucleus from the external magnetic field and shifting its ¹³C resonance dramatically upfield to ~83.5 ppm—far lower than a typical unpolarized alkene (120–130 ppm). Conversely, the β-carbon (C3) is heavily deshielded by the adjacent electronegative nitrogen and the partial positive charge of the resonance structure, pushing its resonance downfield to ~161.0 ppm[3].

Caption: Electronic push-pull mechanism dictating the unique ¹³C NMR chemical shifts in β-enamino esters.

Quantitative Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the validated ¹³C NMR chemical shifts for the thermodynamically favored Z-isomer of ethyl 3-(methylamino)-2-butenoate in CDCl₃.

| Carbon Position | Structural Assignment | Expected Shift (ppm) | Multiplicity (DEPT-135) | Mechanistic Rationale |

| C1 | Ester Carbonyl (C=O) | ~170.5 | Quaternary (Absent) | Highly deshielded due to oxygen electronegativity and sp² hybridization. |

| C3 | β-Enamine Carbon (=C-N) | ~161.0 | Quaternary (Absent) | Deshielded by inductive effect of N and partial positive resonance charge. |

| C2 | α-Enamine Carbon (=CH-) | ~83.5 | CH (Positive) | Anomalously shielded by strong π-electron donation from the nitrogen lone pair. |

| C4 | Ester Methylene (-OCH₂-) | ~58.5 | CH₂ (Negative) | Deshielded by adjacent electronegative ester oxygen. |

| C6 | N-Methyl (-NHCH₃) | ~29.5 | CH₃ (Positive) | Standard alkyl shift, slightly deshielded by the adjacent nitrogen atom. |

| C5 | Vinylic Methyl (-CH₃) | ~19.0 | CH₃ (Positive) | Allylic position relative to the enamine double bond. |

| C7 | Ester Methyl (-CH₃) | ~14.5 | CH₃ (Positive) | Terminal aliphatic methyl group. |

Experimental Protocol: High-Resolution ¹³C NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for the acquisition and assignment of the ¹³C spectrum.

Step 1: Sample Preparation Dissolve 30 mg of high-purity ethyl 3-(methylamino)-2-butenoate in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required for field-frequency stabilization, preventing spectral drift. TMS serves as the universal zero-point reference (0.0 ppm) to ensure inter-laboratory reproducibility.

Step 2: Instrument Tuning and Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the ¹³C resonance frequency (~100.6 MHz). Causality: Proper tuning maximizes radiofrequency (RF) power transfer, which is critical for optimizing the Signal-to-Noise Ratio (SNR) of the insensitive ¹³C nucleus (which has only a 1.1% natural abundance).

Step 3: Pulse Sequence Selection (zgpg30) Utilize a power-gated decoupling pulse sequence with a 30° excitation angle and a relaxation delay (D1) of 2.0 seconds. Causality: Continuous broadband ¹H decoupling during acquisition collapses complex C-H scalar couplings into sharp singlets, vastly improving sensitivity. The 30° flip angle allows for faster longitudinal relaxation (T1), enabling more scans in less time while allowing Nuclear Overhauser Effect (NOE) buildup.

Step 4: Cross-Validation via DEPT-135 Following the standard ¹³C acquisition, run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. Causality: This step makes the protocol self-validating. In a DEPT-135 spectrum, quaternary carbons (C1 and C3) will completely disappear, confirming their assignment. The ester methylene (C4) will appear as a negative (inverted) peak, while all CH and CH₃ groups (C2, C5, C6, C7) will appear as positive peaks.

Caption: Self-validating workflow for the structural analysis of Ethyl 3-(methylamino)-2-butenoate using NMR.

Advanced Mechanistic Insights: Isomerism and Solvent Effects

Ethyl 3-(methylamino)-2-butenoate exists predominantly as the Z-isomer in non-polar solvents like CDCl₃. This thermodynamic preference is driven by strong intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen, which locks the molecule into a planar, highly conjugated six-membered pseudo-ring[3].

If the NMR is acquired in a highly polar, hydrogen-bond-disrupting solvent (e.g., DMSO-d₆), minor peaks corresponding to the E-isomer may emerge. The E-isomer lacks the stabilizing intramolecular hydrogen bond, altering the electronic distribution and causing slight downfield shifts in the α-carbon and upfield shifts in the carbonyl carbon.

Caption: Thermodynamic relationship and solvent effects on the E/Z isomerism of β-enamino esters.

Conclusion

The ¹³C NMR spectrum of ethyl 3-(methylamino)-2-butenoate is a direct readout of its quantum mechanical state. By understanding the causality behind the extreme shielding of the α-carbon and employing self-validating multipulse NMR techniques like DEPT-135, researchers can conclusively map the structural and electronic properties of this vital synthetic intermediate.

References

-

ChemicalBook. Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9. ChemicalBook. 1

-

Benchchem. Ethyl 3-aminocrotonate | 626-34-6. Benchchem. 2

-

Maquestiau, A., & Vanden Eynde, J. J. Étude Comparative de la Réactivité de L'Acetoacetate D'Éthyle et du 3-Aminocrotonate D'Éthyle. ResearchGate. 3

Sources

Infrared Spectroscopic Profiling of Ethyl 3-(methylamino)-2-butenoate: Structural Dynamics and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-(methylamino)crotonate) is a highly versatile β-enamino ester utilized extensively in the synthesis of heterocyclic pharmaceutical scaffolds. Accurate structural validation of this precursor is critical for downstream synthetic success. This technical guide provides an authoritative breakdown of its infrared (IR) spectroscopic signatures, explaining the fundamental causality behind its unique vibrational modes—specifically the profound effects of π-conjugation and intramolecular hydrogen bonding. Furthermore, it outlines a self-validating analytical protocol for robust data acquisition.

Structural Dynamics & Vibrational Causality

To accurately interpret the IR spectrum of ethyl 3-(methylamino)-2-butenoate, one must first understand its conformational reality. While imine-enamine tautomerism is theoretically possible for such systems, this molecule exists almost exclusively in the Z-enamine form.

This conformational lock is driven by the formation of a highly stable, six-membered pseudo-ring facilitated by strong intramolecular hydrogen bonding between the secondary amine proton (N-H) and the ester carbonyl oxygen (C=O)[1]. This structural dynamic dictates the infrared spectrum by altering the force constants of the involved bonds:

-

π-Electron Delocalization: The nitrogen lone pair donates electron density through the alkene and into the carbonyl group (enamine resonance). This increases the single-bond character of the C=O and C=C bonds, lowering their vibrational frequencies[2].

-

Hydrogen Bonding: The N-H ··· O=C interaction further weakens both the N-H bond and the C=O bond, causing significant red-shifts (shifts to lower wavenumbers) in their respective stretching frequencies[1].

Fig 1: Structural effects of H-bonding and conjugation on IR spectral shifts.

Core Infrared Spectral Signatures

The IR spectrum of ethyl 3-(methylamino)-2-butenoate is characterized by several distinct, shifted bands that serve as diagnostic markers for its structural integrity.

The N-H Stretching Region

Standard secondary aliphatic amines typically exhibit a single, relatively sharp N-H stretching band between 3310–3350 cm⁻¹[3],[4]. However, in ethyl 3-(methylamino)-2-butenoate, the strong intramolecular hydrogen bond weakens the N-H bond. This lowers the force constant, shifting the absorption to a broader band centered around 3280–3300 cm⁻¹ [5]. The presence of only one band in this region confirms the secondary nature of the amine (methylamino group), distinguishing it from primary aminocrotonates which display a doublet (symmetric and asymmetric stretches)[3],[6].

The Carbonyl (C=O) and Alkene (C=C) Region

A standard, unconjugated aliphatic ester exhibits a C=O stretch near 1735 cm⁻¹. In this molecule, the frequency is severely depressed to approximately 1650 cm⁻¹ [7]. This massive ~85 cm⁻¹ shift is the hallmark of the β-enamino ester system[8]. The conjugated alkene (C=C) stretch appears strongly around 1610 cm⁻¹ , often appearing as a closely spaced doublet with the lowered carbonyl band[7].

The Fingerprint Region

The ester C-O stretches remain prominent in the fingerprint region. These asymmetric and symmetric stretching vibrations are typically observed as strong, multi-peak bands between 1100–1250 cm⁻¹ [3],[8]. Additionally, N-CH3 and aliphatic C-H stretching vibrations from the ethyl ester group appear just below 3000 cm⁻¹ (2800–2980 cm⁻¹)[5].

Quantitative Data Presentation

To facilitate rapid spectral interpretation and comparison, the quantitative IR data is summarized below.

Table 1: Key IR Vibrational Modes and Mechanistic Assignments

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Shape | Mechanistic Causality |

| N-H Stretch | 3280 - 3300 | Medium, Broadened | Secondary amine; bond weakened by intramolecular H-bond[3],[5]. |

| C-H Stretches | 2800 - 3000 | Weak to Medium | Aliphatic ester and N-methyl group C-H bonds[5]. |

| C=O Stretch | ~1650 | Strong, Sharp | Ester carbonyl; force constant drastically lowered by π-conjugation and H-bonding[1],[7]. |

| C=C Stretch | ~1610 | Strong, Sharp | Alkene bond highly conjugated with the carbonyl system[7]. |

| C-O Stretch | 1100 - 1250 | Strong, Multi-peak | Ester C-O-C asymmetric and symmetric stretching[3]. |

Table 2: Comparative Shift Analysis (Unconjugated vs. Conjugated/H-Bonded)

| Functional Group | Standard Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Net Shift (Δ cm⁻¹) |

| Secondary N-H | ~3350 | ~3280 | -70 |

| Ester C=O | ~1735 | ~1650 | -85 |

Self-Validating FT-IR Analytical Protocol

To ensure high-fidelity data acquisition, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. Causality of Choice: ATR-FTIR is preferred over KBr pellets for liquid or low-melting enamino esters to prevent moisture absorption (hygroscopicity of KBr), which would artificially broaden the critical N-H stretching region and obscure H-bonding analysis[7].

Fig 2: Standardized FT-IR data acquisition and processing workflow.

Step-by-Step Methodology

-

Instrument Readiness & Background Validation:

-

Action: Clean the diamond/ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

-

Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Self-Validation Checkpoint: Inspect the 3600-3200 cm⁻¹ and 2400-2300 cm⁻¹ regions of the background scan. The absolute absence of broad O-H bands and sharp CO₂ doublets confirms a clean crystal and a properly purged optical bench.

-

-

Sample Application:

-

Action: Deposit 1-2 drops of neat ethyl 3-(methylamino)-2-butenoate directly onto the ATR crystal. Ensure complete, bubble-free coverage of the sensor area.

-

-

Data Acquisition:

-

Action: Run the sample scan using identical parameters to the background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution)[7].

-

-

Spectral Processing & Quality Control:

-

Action: Apply ATR correction (to account for the wavelength-dependent depth of penetration) and baseline correction.

-

Self-Validation Checkpoint: Verify the signal-to-noise ratio by examining the baseline at 2000-2200 cm⁻¹ (a region devoid of peaks for this molecule). A flat, noise-free baseline indicates optimal sample contact and sufficient scan accumulation.

-

Applications in Pharmaceutical Synthesis

Ethyl 3-(methylamino)-2-butenoate is a critical bifunctional building block. Its structure features a nucleophilic enamine nitrogen, an electrophilic ester carbonyl, and a highly reactive α-carbon[2]. In drug development, it is extensively utilized in multi-component cyclizations—such as the Hantzsch dihydropyridine synthesis and Biginelli-type reactions—to construct calcium channel blockers (e.g., analogs of Nicardipine or Felodipine) and other bioactive heterocyclic scaffolds[2],[8].

IR spectroscopy provides a rapid, non-destructive method for monitoring these reactions in real-time. Chemists validate reaction progress by tracking the disappearance of the characteristic 1650 cm⁻¹ enamino-ester carbonyl band and the emergence of new cyclic amide or ester bands associated with the final pharmaceutical product[2].

References

- IR Spectroscopy Tutorial: Amines.orgchemboulder.com.

- 24.10 Spectroscopy of Amines – Organic Chemistry.pressbooks.pub.

- 24.10: Spectroscopy of Amines.Chemistry LibreTexts.

- NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.Roskilde University (ruc.dk).

- Infrared spectrum of N-methylethanamine.docbrown.info.

- Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate.Benchchem.

- Ethyl 3-aminocrotonate | 626-34-6.Benchchem.

- 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...ResearchGate.

Sources

- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 2. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Mass Spectrometry of Ethyl 3-(methylamino)-2-butenoate: A Comprehensive Analytical Guide

Executive Summary

Ethyl 3-(methylamino)-2-butenoate (also known as ethyl 3-(methylamino)crotonate, CAS 870-85-9) is a highly versatile enamine building block utilized extensively in the synthesis of N-heterocycles and active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, accurate mass spectrometric (MS) characterization of this compound is critical for structural validation, impurity profiling, and pharmacokinetic tracking.

As a Senior Application Scientist, I approach the mass spectrometric characterization of enamino esters not merely as a routine assay, but as a study of gas-phase ion dynamics. This whitepaper provides an in-depth mechanistic breakdown of the compound's ionization behavior, fragmentation causality, and a self-validating analytical workflow designed to eliminate common analytical artifacts.

Structural Dynamics & Gas-Phase Behavior

Ethyl 3-(methylamino)-2-butenoate ( C7H13NO2 ) features a highly conjugated vinylogous urethane (enamine-ester) system[2]. This conjugation significantly impacts its stability, tautomeric equilibrium, and subsequent gas-phase fragmentation.

The presence of the secondary amine ( −NHCH3 ) and the ester carbonyl allows for strong intramolecular hydrogen bonding. This interaction stabilizes the Z-isomer in both solution and the gas phase. Because the molecule is structurally rigid, the energy required for collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS) must be carefully calibrated to target the ester linkage without destroying the core enamine backbone.

Ionization Strategies: ESI vs. EI

The choice of ionization technique fundamentally alters the observed mass spectra, dictating whether the analyst observes intact pseudo-molecular ions or extensive structural cleavage[2].

Electrospray Ionization (ESI): In positive ion mode (ESI+), the secondary amine acts as a highly efficient proton acceptor, yielding a robust pseudo-molecular ion [M+H]+ [3]. The conjugated π -system delocalizes the positive charge across the nitrogen and oxygen atoms, making the precursor ion highly stable. This makes ESI+ the preferred mode for liquid chromatography-mass spectrometry (LC-MS) workflows.

Electron Ionization (EI): Under standard 70 eV EI conditions, the molecule undergoes hard ionization, producing a radical cation [M]•+ at m/z 143[2]. The excess internal energy rapidly drives fragmentation, which is governed by the thermodynamic stability of the resulting acylium and iminium ions.

Table 1: Predicted and Observed m/z Values for Key Adducts

Quantitative data summarizing the primary ions observed across different MS platforms[4].

| Ionization Mode | Adduct / Ion | Theoretical m/z | Predicted Collision Cross Section (Ų) |

| ESI (+) | [M+H]+ | 144.1019 | 131.9 |

| ESI (+) | [M+Na]+ | 166.0839 | 138.1 |

| ESI (-) | [M−H]− | 142.0874 | 132.3 |

| EI (70 eV) | [M]•+ | 143.0941 | 132.8 |

Mechanistic Fragmentation Causality (EI & CID)

Understanding the why behind a fragmentation pattern is essential for distinguishing Ethyl 3-(methylamino)-2-butenoate from its structural isomers.

EI Fragmentation Causality:

-

α -Cleavage (Loss of Ethoxy Radical): The most thermodynamically favorable pathway is the loss of the ethoxy group ( •OCH2CH3 , -45 Da) from the ester moiety. This yields a highly resonance-stabilized acylium ion at m/z 98[2].

-

Neutral Loss of Ethanol: A six-membered transition state facilitates a hydrogen transfer from the secondary amine to the ethoxy oxygen. This results in the neutral loss of ethanol (46 Da), producing an ion at m/z 97. This is a classic diagnostic hallmark of enamino esters.

-

Ester Cleavage: The complete loss of the ester group ( −COOC2H5 , 73 Da) leaves a stable nitrogen-containing fragment at m/z 70.

Primary EI-MS fragmentation pathways of Ethyl 3-(methylamino)-2-butenoate.

ESI-MS/MS (CID) Causality: Upon isolation of the [M+H]+ precursor (m/z 144.1) in a triple quadrupole (TQ) or Q-TOF system, collision-induced dissociation primarily targets the ester linkage[3]. The neutral loss of ethanol (46 Da) dominates at lower collision energies (10–15 eV), yielding a fragment at m/z 98.1. At higher collision energies (25–30 eV), the subsequent loss of carbon monoxide (28 Da) occurs, yielding m/z 70.1.

Self-Validating LC-MS/MS Analytical Protocol

To ensure reproducibility, the following protocol is optimized for the detection and quantification of Ethyl 3-(methylamino)-2-butenoate. Every step is designed as a self-validating system to prevent degradation and ensure high signal-to-noise ratios.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the analyte in a Methanol:Water (50:50, v/v) diluent.

-

Causality: Enamines are susceptible to hydrolysis in highly aqueous, strongly acidic environments over prolonged periods. A 50% organic mixture prevents precipitation while minimizing hydrolytic degradation prior to injection.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid acts as a proton source to maximize [M+H]+ yield in the ESI source. Acetonitrile is chosen over methanol because it provides sharper peak shapes and better resolution for conjugated systems.

-

-

Gradient Elution: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

-

Mass Spectrometry Parameters (ESI+):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Voltage: 20 V (Optimized to prevent premature in-source fragmentation of the labile ester group).

-

-

MRM Transitions (Quantification):

-

Quantifier: 144.1 → 98.1 (Collision Energy: 15 eV)

-

Qualifier: 144.1 → 70.1 (Collision Energy: 25 eV)

-

Optimized LC-MS/MS analytical workflow for Ethyl 3-(methylamino)-2-butenoate.

Troubleshooting Isomerization & Source Artifacts

When analyzing enamino esters, analysts frequently encounter split peaks or poor reproducibility. These are rarely instrument failures, but rather chemical artifacts:

-

E/Z Isomerization (Split Peaks): While the compound exists predominantly as the Z-isomer due to intramolecular hydrogen bonding, exposure to highly polar solvents or elevated column temperatures (>45°C) can induce E/Z isomerization[5]. This manifests as a split or shouldered chromatographic peak. Solution: Maintain column temperatures at or below 40°C and utilize a rapid, steep gradient.

-

In-Source Fragmentation: The loss of ethanol (-46 Da) is highly facile. If the m/z 98 peak dominates the MS1 (Q1) scan instead of the m/z 144.1 precursor, the declustering potential (or cone voltage) is set too high. It must be lowered to preserve the intact pseudo-molecular ion before it enters the collision cell.

References

-

Title: 2-Butenoic acid, 3-(methylamino)-, ethyl ester - the NIST WebBook Source: nist.gov URL: [Link]

-

Title: 870-85-9 (C7H13NO2) - PubChemLite Source: uni.lu (PubChemLite Database) URL: [Link]

- Source: google.com (Patents)

Sources

- 1. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

- 2. 2-Butenoic acid, 3-(methylamino)-, ethyl ester [webbook.nist.gov]

- 3. Ethyl 3-Amino-2-methylbut-2-enoate|Research Chemical [benchchem.com]

- 4. PubChemLite - 870-85-9 (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Tautomerism in β-enamino esters

Tautomeric Dynamics in β-Enamino Esters: Mechanistic Insights, Analytical Workflows, and Implications for Drug Development

Executive Summary

β-Enamino esters (enaminones) are highly versatile, ambident building blocks essential to modern organic synthesis and medicinal chemistry. Their utility in constructing complex heterocycles—such as pyrazoles, quinolines, and δ-lactams—stems directly from their unique tautomeric and isomeric behavior. This whitepaper provides an in-depth mechanistic analysis of the imine-enamine tautomerization in β-enamino esters, supported by computational thermodynamics, robust analytical validation protocols (NMR), and field-proven synthetic methodologies.

The Causality of Tautomeric Equilibria

When a β-keto ester condenses with a primary or secondary amine, the resulting product can theoretically exist in three distinct forms: the imine tautomer, the E-enamine, and the Z-enamine. However, empirical data and spectroscopic analysis confirm that the equilibrium is overwhelmingly shifted toward the enamine tautomer[1].

The causality behind this thermodynamic bias is the formation of a highly stabilized, six-membered pseudo-ring. This structure is locked in place by a robust intramolecular hydrogen bond between the enamine N–H proton and the ester carbonyl oxygen[1][2]. This Z-enamine configuration acts as a thermodynamic sink; it minimizes steric repulsion while maximizing molecular orbital overlap ( nN→πC=C∗ conjugation), creating a stable "push-pull" electron system. The tautomeric state directly dictates the molecule's reactivity trajectory, governing its behavior as either a nucleophile or an electrophile during downstream drug scaffold synthesis[3].

Computational Thermodynamics & Quantitative Data

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-311+G(d,p) level, provide a quantitative foundation for understanding these energy landscapes[2][4]. The intramolecular hydrogen bond in the Z-enamine lowers the ground state energy significantly compared to the E-isomer and the imine form.

Table 1: Relative Thermodynamic Stabilities & NMR Signatures of β-Enamino Ester Tautomers

| Tautomeric / Isomeric State | Relative Free Energy (ΔG, kcal/mol)* | Intramolecular H-Bond | 1 H NMR Shift (N-H, ppm) | 13 C NMR Shift (C-α, ppm) |

| Z-Enamine | 0.0 (Reference) | Strong (N-H···O=C) | 8.50 – 10.50 | 85.0 – 95.0 |

| E-Enamine | +4.5 to +6.5 | None | 4.50 – 6.00 | 90.0 – 100.0 |

| Imine | +8.0 to +12.0 | None | N/A | 45.0 – 55.0 |

*Note: Energies are approximate values derived from standard DFT calculations for alkyl-substituted β-enamino esters.

Pathway Visualization

Figure 1: β-enamino ester tautomeric equilibrium and aza-annulation pathway.

Experimental Workflows & Self-Validating Protocols

To harness β-enamino esters for pharmaceutical development, researchers must accurately synthesize and analytically verify the target tautomer. The following protocols are engineered for high-fidelity reproducibility.

Protocol A: Ultrasound-Assisted Solvent-Free Synthesis

This green-chemistry approach leverages acoustic cavitation to overcome the activation barrier of imine-enamine tautomerization without the bulk heating that often leads to thermal degradation[2].

-

Equilibration & Mixing : In a dry 25 mL reaction vessel, combine 1.0 equivalent of the β-keto ester with 1.05 equivalents of the target primary amine. Causality: A slight stoichiometric excess of the amine drives the condensation equilibrium forward via Le Chatelier's principle.

-

Catalysis : Add 0.1 equivalents of glacial acetic acid. Causality: The weak acid selectively protonates the highly electronegative ketone carbonyl, increasing its electrophilicity without fully neutralizing the nucleophilic amine[1].

-

Ultrasonication : Subject the neat mixture to ultrasound irradiation (35 kHz) at ambient temperature for 20–40 minutes. Causality: Cavitation bubbles generate localized microscopic hotspots (extreme temperature and pressure) that rapidly accelerate dehydration and subsequent tautomerization[2].

-

Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). Validation metric: The product will exhibit intense UV activity at 254 nm due to the newly formed extended push-pull conjugated system, clearly distinguishing it from the UV-inactive starting β-keto ester.

-

Isolation : Remove the water byproduct and residual volatile amine under reduced pressure. Recrystallize the crude residue from cold ethanol to isolate the thermodynamically stable Z-enamine.

Protocol B: NMR Tautomeric Profiling

Because tautomerism is a dynamic equilibrium, improper analytical preparation can artificially alter the observed state.

-

Solvent Selection : Dissolve 15–20 mg of the purified β-enamino ester in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: Non-polar, non-hydrogen-bonding solvents like CDCl3 preserve the native intramolecular hydrogen bond of the Z-enamine. Conversely, strongly coordinating solvents (e.g., DMSO- d6 ) will actively compete for hydrogen bonding, artificially shifting the equilibrium toward the E-enamine or imine forms.

-

Acquisition : Acquire the 1 H NMR spectrum at 298 K. Ensure the relaxation delay ( D1 ) is set to at least 2.0 seconds to allow for accurate integration of the exchangeable N–H proton.

-

Self-Validation (Spectral Analysis) :

-

Confirm Z-Enamine : Locate a highly deshielded, broad singlet between δ 8.50 and 10.50 ppm[1]. This extreme downfield shift is the definitive hallmark of a proton locked in a strong intramolecular hydrogen bond.

-

Verify Conjugation : Identify the vinylic α -proton, which will appear as a sharp singlet shifted upfield (near δ 4.50–5.50 ppm) due to the electron-donating effect of the enamine nitrogen.

-

Rule Out Imine : The complete absence of a methylene signal ( δ ~3.50 ppm) confirms that the imine tautomer is not present in detectable quantities.

-

Implications in Drug Development

The structural predictability of the Z-enamine tautomer makes it an invaluable precursor in medicinal chemistry. Because the enamine acts as a highly localized nucleophile at the α -carbon, it undergoes highly predictable electrophilic trapping.

A prime example is the aza-annulation of β-enamino esters with acrylate derivatives. This reaction leverages the stabilized enamine to stereoselectively form quaternary carbon centers, yielding heavily substituted δ -lactams[5][6]. These lactam architectures are privileged pharmacophores found in numerous anticonvulsant, antibacterial, and anti-inflammatory drug candidates[3]. Furthermore, the inherent diastereoselectivity of downstream modifications—such as electrochemical formylation—is directly governed by the strength of the hydrogen-bonding interactions established in the parent Z-enamine[7]. Understanding and controlling this tautomeric foundation is therefore a critical prerequisite for rational drug design.

References

-

ChemInform Abstract: Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. ResearchGate. 1

-

Decarboxylation of Aza-Annulation Products as a Synthetic Route to 3-Pyrrolin-2-ones and 1,2,3,4-Tetrahydropyridin-2-ones. ResearchGate.5

-

Synthesis of β-Enamino Acid and Heteroaryl Acetic Acid Derivatives by Pd-Catalyzed Carbonylation of α-Chloroimines and 2-Chloromethyl Aza-Heterocycles. ResearchGate.6

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. 3

-

Sustainable Electrochemical Formylation of Enamine through Decarboxylation of Glyoxylic Acid. ACS Publications. 7

-

“In water” diastereoselective [3+2] cycloaddition reaction: Clean and green synthesis of pyrrolo[1,2-a]quinolines. ResearchGate. 4

-

Ultrasound-Assisted Synthesis of β-enaminone Derivatives via Tin(IV)- Catalyzed Addition Reaction from β-dicarbonyl Compounds with Nitriles. ResearchGate. 2

Sources

Methodological & Application

Application Note: Condensation of β-Ketoesters with Primary Amines for β-Enamino Ester Synthesis

Executive Summary

The synthesis of β-enamino esters (enaminones) via the condensation of β-ketoesters with primary amines is a foundational transformation in organic synthesis and drug development. These compounds serve as versatile, dual-reactivity building blocks for the construction of complex nitrogen-containing heterocycles, including pyrroles, quinolines, and 1,4-dihydropyridines (via the Hantzsch synthesis).

This application note provides an authoritative, in-depth guide to the mechanistic principles, thermodynamic drivers, and modern experimental protocols governing this condensation reaction. By transitioning from traditional acid-catalyzed methods to modern, solvent-free, and continuous-flow paradigms, researchers can achieve near-quantitative yields while adhering to green chemistry principles.

Mechanistic Causality & Chemoselectivity

To master this condensation, one must understand the underlying chemoselectivity and thermodynamic driving forces. The reaction between a β-ketoester (e.g., ethyl acetoacetate) and a primary amine is highly chemoselective for the ketone carbonyl over the ester carbonyl.

Causality of Chemoselectivity: The ester carbonyl carbon is less electrophilic due to resonance donation from the adjacent alkoxy oxygen, which partially neutralizes its positive charge. Consequently, the nucleophilic primary amine exclusively attacks the more electrophilic ketone carbonyl.

The Tautomeric Equilibrium: Following the initial nucleophilic attack, a hemiaminal intermediate is formed, which rapidly dehydrates to yield an imine. However, the imine is rarely the isolated product. Due to the presence of the adjacent α-protons and the ester group, the imine undergoes spontaneous tautomerization to the β-enamino ester. This tautomerization is thermodynamically driven by the formation of a highly stable, six-membered pseudo-ring facilitated by strong intramolecular hydrogen bonding between the enamine N-H proton and the ester carbonyl oxygen. This locks the molecule predominantly in the Z-isomer conformation.

Fig 1: Mechanistic pathway of β-enamino ester synthesis via condensation and tautomerization.

Optimization of Reaction Conditions

Historically, this condensation required refluxing in aromatic solvents (e.g., toluene) with a Dean-Stark apparatus to remove water and drive the equilibrium forward (Le Chatelier's principle), often utilizing Lewis or Brønsted acid catalysts (e.g., p-TsOH).

However, modern methodologies have demonstrated that this reaction can proceed efficiently under solvent-free conditions or via ultrasound assistance . Solvent-free conditions exploit the high local concentration of reactants, while the formation of the solid β-enamino ester product naturally drives the equilibrium forward by precipitating out of the liquid reactant mixture. Furthermore, continuous flow systems in aqueous media have been developed to scale this reaction safely for pharmaceutical manufacturing .

Table 1: Comparison of Condensation Methodologies

| Methodology | Catalyst / Additive | Reaction Time | Yield (%) | Environmental Impact | Scalability |

| Traditional Reflux | p-TsOH / Toluene | 4 - 12 hours | 70 - 85% | High (VOCs, Energy) | Moderate |

| Solvent-Free (Batch) | Silica gel or None | 10 - 60 mins | 85 - 98% | Low (Green) | High |

| Ultrasound-Assisted | None (Aqueous/Neat) | 5 - 15 mins | 90 - 99% | Low (Green) | Moderate (Equipment limited) |

| Continuous Flow | Homogeneous Acid | Residence: <5 mins | > 95% | Very Low | Very High (Pilot/Industrial) |

Data synthesized from established green chemistry protocols for enaminone synthesis .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes and specific analytical markers are embedded within the steps to ensure the researcher can verify success in real-time without immediate reliance on complex instrumentation.

Fig 2: Step-by-step experimental workflow for the solvent-free synthesis of β-enamino esters.

Protocol A: Green Solvent-Free Synthesis (Room Temperature)

Objective: Synthesize ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine.

-

Equimolar Addition: In a 50 mL round-bottom flask, add ethyl acetoacetate (10.0 mmol, 1.30 g). Slowly add benzylamine (10.0 mmol, 1.07 g) dropwise while stirring.

-

Causality: Equimolar addition prevents the formation of unwanted amidation byproducts at the ester site, which can occur if the amine is in large excess.

-

-

Activation & Observation: Stir the neat mixture vigorously at room temperature (or apply mild ultrasound irradiation).

-

Self-Validation Cue: The reaction is exothermic. The flask will become warm to the touch. Within 10 to 30 minutes, the liquid mixture will become highly viscous and eventually solidify. This phase change is a direct macroscopic validation of product formation, as the highly hydrogen-bonded enamino ester has a significantly higher melting point than the liquid starting materials.

-

-

TLC Verification: Take a micro-aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Eluent: 80:20 Hexane:EtOAc).

-

Validation: The disappearance of the UV-inactive ethyl acetoacetate spot (visualized via KMnO4 stain) and the appearance of a strongly UV-active product spot confirms completion.

-

-

Work-up: Add 10 mL of ice-cold distilled water to the solidified mass. Triturate the solid to wash away any unreacted trace amine or water-soluble impurities. Filter the solid via vacuum filtration.

-

Purification: Recrystallize the crude solid from hot ethanol/water to afford analytically pure Z-ethyl 3-(benzylamino)but-2-enoate.

Analytical Validation & Data Interpretation

To confirm the structural integrity and the specific stereochemistry (Z-isomer) of the synthesized β-enamino ester, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The intramolecular hydrogen bond creates distinct, predictable shifts.

Table 2: Diagnostic ¹H NMR Chemical Shifts for β-Enamino Esters

| Proton Type | Expected Shift (δ, ppm) | Multiplicity | Diagnostic Causality |

| Enamine N-H | 8.50 - 10.50 | Broad singlet / doublet | Highly deshielded due to strong intramolecular hydrogen bonding with the ester carbonyl oxygen. Validates Z-geometry. |

| Vinylic C-H (α-proton) | 4.30 - 4.80 | Singlet | Shielded relative to typical alkenes due to the electron-donating resonance effect of the enamine nitrogen. |

| Allylic CH₃ (β-methyl) | 1.80 - 2.10 | Singlet | Shifted slightly downfield compared to a standard alkane methyl due to proximity to the conjugated system. |

| Ester -OCH₂- | 4.00 - 4.20 | Quartet | Standard ester alkoxy protons, unaffected by tautomerization but useful for integration calibration. |

Note: The presence of a sharp singlet around ~4.5 ppm (vinylic proton) and the absence of a methylene signal at ~3.4 ppm (active methylene of the starting β-ketoester) is the definitive proof of complete conversion from the keto-form to the enamine-form.

References

-

A Convenient and Effective Method for Synthesizing β-Amino-α,β-Unsaturated Esters and Ketones Yuanhe Gao, Qihan Zhang, Jiaxi Xu. Synthetic Communications, 2004, 34(5): 909-916. URL:[Link]

-

Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium Ramesh et al. Green Processing and Synthesis, 2012, 1(2). URL:[Link]

-

Ultrasound-Assisted Catalyst-free Synthesis of α,β-Unsaturated Amino Acid Esters and Unsaturated Amino Ketones Guoshu Xie. Current Green Chemistry, 2023, 10(2). URL:[Link]

Application Note: Regioselective Reactions of Ethyl 3-(methylamino)-2-butenoate with Electrophiles

Introduction & Mechanistic Overview

Ethyl 3-(methylamino)-2-butenoate is a highly versatile secondary β -enamino ester utilized extensively as a building block in the synthesis of complex heterocycles, including pyrazoles, pyridines, and indoles[1]. For drug development professionals and synthetic chemists, mastering the reactivity of this molecule is crucial. Its behavior is governed by its ambient nucleophilicity, meaning it possesses multiple reactive centers—specifically the nitrogen atom and the β -carbon of the enamine system (the C2 atom relative to the ester group)[2].

The Push-Pull Electronic Effect: The core reactivity of β -enamino esters stems from a strong "push-pull" conjugated system. The lone pair of electrons on the nitrogen atom donates electron density into the π -system (the "push"), while the ester carbonyl group withdraws electron density (the "pull"). This resonance stabilization significantly enhances the nucleophilicity of the C2 carbon atom.

Regioselectivity (C2 vs. N-Attack): While primary β -enamino esters often yield complex mixtures of N- and C-alkylated or acylated products, the presence of the N-methyl group in ethyl 3-(methylamino)-2-butenoate introduces critical steric hindrance at the nitrogen center. Consequently, reactions with electrophiles such as isocyanates, isothiocyanates, acyl chlorides, and quinones are directed almost exclusively to the C2 carbon atom[3]. This predictable regioselectivity is essential for designing robust, scalable synthetic routes for active pharmaceutical ingredients (APIs), such as the antiviral drug 4[4].

Key Reaction Pathways

The C2-nucleophilicity of ethyl 3-(methylamino)-2-butenoate enables three primary classes of reactions:

-

C2-Acylation: Reaction with acyl chlorides or fluorinated anhydrides yields α -acyl- β -enamino esters, which are valuable precursors for tri- and tetrasubstituted pyrazoles[5].

-

C2-Addition: Electrophilic addition to heterocumulenes (e.g., phenyl isocyanate or isothiocyanate) forms stable C-adducts without competing N-addition[2].

-

Cyclization (Nenitzescu Reaction): Reaction with p-benzoquinone derivatives facilitates a C-C bond formation followed by intramolecular cyclization, yielding 5-hydroxyindole derivatives[6].

Divergent synthetic pathways of Ethyl 3-(methylamino)-2-butenoate driven by C2-regioselectivity.

Quantitative Data: Regioselectivity Comparison

To illustrate the profound impact of N-substitution on the reaction trajectory, the table below summarizes the regioselectivity of various β -enamino esters when reacted with phenyl isocyanate and phenyl isothiocyanate[2],[3].

| Starting β -Enamino Ester | Electrophile | Major Reaction Site | Product Distribution |

| Ethyl 3-amino-2-butenoate | Phenyl Isocyanate | N-atom & C2-atom | Mixture of N- and C-adducts |

| Ethyl 2-methyl-3-amino-2-butenoate | Phenyl Isocyanate | N-atom | N-adduct exclusively |

| Ethyl 3-(methylamino)-2-butenoate | Phenyl Isocyanate | C2-atom | C-adduct exclusively |

| Ethyl 3-(methylamino)-2-butenoate | Phenyl Isothiocyanate | C2-atom | C-adduct exclusively |

Note: The N-methyl group entirely suppresses N-addition, redirecting the electrophile to the C2 position. Conversely, substitution at the C2 position (as in ethyl 2-methyl-3-amino-2-butenoate) forces N-addition due to steric crowding at the carbon center[3].

Experimental Protocols

Protocol A: Synthesis of Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate (Nenitzescu Reaction)

This protocol describes the construction of the indole core, a critical intermediate in the synthesis of the antiviral drug Arbidol[4]. The reaction utilizes a Lewis acid catalyst to facilitate the initial Michael addition of the enamine to p-benzoquinone, followed by cyclization[6].

Causality & Validation: The strict temperature control (10–20 °C) during addition prevents uncontrolled exothermic polymerization of the quinone. The subsequent heating step (60–70 °C) provides the activation energy required for the intramolecular condensation and aromatization. The protocol is self-validating via Liquid Chromatography (LC) purity checks post-recrystallization.

Materials:

-

Ethyl 3-(methylamino)-2-butenoate (72.0 g)

-

p-Benzoquinone (60.0 g)

-

Zinc chloride ( ZnCl2 , Lewis acid catalyst, 7.0 g)

-

1,2-Dichloroethane (DCE, 600 mL)

-

Acetone/Water (for recrystallization)

Step-by-Step Procedure:

-

Preparation of the Quinone Solution: In a 1000 mL multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-benzoquinone in 1,2-dichloroethane[6].

-

Catalyst Addition: Add anhydrous zinc chloride to the solution and stir to ensure uniform dispersion. Cool the reaction mixture to 10–20 °C using an ice-water bath[6].

-

Enamine Addition: Place ethyl 3-(methylamino)-2-butenoate in the dropping funnel. Add it dropwise to the reaction mixture over a period of 2–3 hours, strictly maintaining the internal temperature between 10–20 °C[6].

-

Initial Maturation: After the addition is complete, maintain the reaction at 10–20 °C for an additional 4 hours to allow the initial C-C bond formation to reach completion[6].

-

Cyclization: Heat the reaction mixture to 60–70 °C and maintain this temperature for 4 hours. This thermal step drives the intramolecular cyclization to form the indole core[6].

-

Isolation: Cool the mixture back to 10–20 °C. Filter the precipitated crude product and wash the filter cake with cold 1,2-dichloroethane[6].

-

Purification: Transfer the crude solid to a clean flask. Add pure water (300 g) and acetone (300 mL). Heat to reflux (approx. 66 °C) for 1 hour, then cool to 10–20 °C. Filter the purified crystals, wash with 50% aqueous acetone, and dry at 85 °C.

-

Validation: Yield should be approximately 73.3% (86 g) with a purity of >98.3% by Liquid Chromatography[6].

Protocol B: Regioselective C2-Acylation with Fluorinated Anhydrides

This protocol outlines the synthesis of fluorinated α -acyl- β -enamino esters, which are direct precursors for5 (highly sought-after motifs in agrochemicals and pharmaceuticals)[5].

Causality & Validation: Pyridine is used as an acid scavenger to neutralize the generated fluorinated acetic acid, preventing the degradation of the acid-sensitive enamine. The reaction progress is self-validated by TLC monitoring of the starting material consumption.

Materials:

-

Ethyl 3-(methylamino)-2-butenoate (10.0 mmol)

-

Trifluoroacetic anhydride (TFAA, 11.0 mmol)

-

Pyridine (12.0 mmol)

-

Dichloromethane (DCM, anhydrous, 25 mL)

Step-by-Step Procedure:

-

Setup: In an oven-dried flask under an inert nitrogen atmosphere, dissolve ethyl 3-(methylamino)-2-butenoate in anhydrous DCM (20 mL).

-

Base Addition: Add pyridine to the solution and cool the flask to 0 °C using an ice bath.

-

Acylation: Dissolve TFAA in DCM (5 mL) and add it dropwise to the enamine solution over 30 minutes. The N-methyl group sterically blocks N-acylation, directing the electrophile to the C2 carbon[5].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the starting enamine.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Subsequent Transformation (Optional): The resulting crude ethyl 2-(trifluoroacetyl)-3-(methylamino)-2-butenoate can be directly reacted with alkyl hydrazines in ethanol to yield the corresponding isomeric fluorinated pyrazoles[5].

References

- Title: Ethyl 3-(methylamino)

- Title: CN111269168A - Preparation method of arbidol intermediate Source: Google Patents URL

- Title: Étude Comparative de la Réactivité de L'Acetoacetate D'Éthyle et du 3-Aminocrotonate D'Éthyle Vis-A-Vis de Composes Pyrazoloniques Source: ResearchGate URL

- Title: Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Source: ResearchGate URL

Sources

- 1. Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

The Versatility of Ethyl 3-(Methylamino)-2-butenoate in the Synthesis of Key Pharmaceutical Scaffolds

Introduction: A Privileged Building Block in Medicinal Chemistry

Ethyl 3-(methylamino)-2-butenoate is a highly versatile and valuable building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical interest.[1][2] Its unique structure, featuring a nucleophilic enamine moiety conjugated with an electrophilic ester group, provides a powerful platform for a diverse range of cyclization and functionalization reactions. This bifunctionality allows for the efficient construction of complex molecular architectures, including quinolones and pyridines, which form the core of numerous therapeutic agents.[1][3] This application note provides an in-depth technical guide on the utility of Ethyl 3-(methylamino)-2-butenoate in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The reactivity of Ethyl 3-(methylamino)-2-butenoate is primarily dictated by the enamine system. The nitrogen atom's lone pair of electrons delocalizes into the double bond, rendering the α-carbon strongly nucleophilic and susceptible to attack by a wide array of electrophiles. Simultaneously, the ester and the N-methyl groups provide steric and electronic modulation, influencing the regioselectivity and stereoselectivity of its reactions.

Core Application: Synthesis of Quinolone Antibacterial Scaffolds via Gould-Jacobs Reaction

The quinolone and fluoroquinolone class of antibiotics represents a cornerstone in the treatment of bacterial infections.[4][5][6] The 4-hydroxyquinoline (or 4-quinolone) core is the key pharmacophore responsible for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] The Gould-Jacobs reaction is a classical and highly effective method for the synthesis of this privileged scaffold.[7][8][9][10] While traditionally employing β-ketoesters and anilines, a powerful modification of this reaction utilizes pre-formed β-enamino esters like Ethyl 3-(methylamino)-2-butenoate for the cyclocondensation with anilines.

Mechanistic Rationale: The Gould-Jacobs Pathway

The synthesis of the 4-quinolone ring system via the Gould-Jacobs reaction using Ethyl 3-(methylamino)-2-butenoate proceeds through a two-stage mechanism:

-

Initial Condensation: The reaction commences with the nucleophilic attack of the aniline derivative's amino group on the electrophilic β-carbon of the enamino ester. This is followed by the elimination of methylamine, forming a more stable anilino-acrylate intermediate. This step is typically driven by heating.

-

Thermal Cyclization: At elevated temperatures (often >250 °C), the anilino-acrylate intermediate undergoes a 6-electron electrocyclization. This intramolecular reaction involves the attack of the aniline ring onto the ester carbonyl group, followed by the elimination of ethanol to form the quinolone ring system. This step is the key ring-forming event and is often the rate-determining step of the overall process.

The following diagram illustrates the generalized mechanism of the Gould-Jacobs reaction with a β-enamino ester:

Caption: Generalized mechanism of the Gould-Jacobs reaction.

Protocol: Synthesis of a 4-Hydroxyquinoline-3-carboxylate Intermediate

This protocol describes the synthesis of a key 4-hydroxyquinoline-3-carboxylate intermediate, a direct precursor to various quinolone antibiotics, through the cyclocondensation of a substituted aniline with Ethyl 3-(methylamino)-2-butenoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloroaniline | 127.57 | 12.76 g | 0.10 |

| Ethyl 3-(methylamino)-2-butenoate | 143.18 | 14.32 g | 0.10 |

| Diphenyl ether | 170.21 | 100 mL | - |

| Dowtherm A | - | 50 mL | - |

| Ethanol | 46.07 | As needed | - |

| 10% Aqueous Sodium Hydroxide | - | As needed | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

Condensation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, combine 3-chloroaniline (12.76 g, 0.10 mol) and Ethyl 3-(methylamino)-2-butenoate (14.32 g, 0.10 mol).

-

Heat the mixture to 130-140 °C for 1 hour. Methylamine will distill off during this period.

-

Cyclization: To the hot reaction mixture, add a mixture of diphenyl ether (100 mL) and Dowtherm A (50 mL).

-

Increase the temperature to 250-260 °C and maintain for 30 minutes. The mixture will become a slurry.

-

Cool the reaction mixture to below 100 °C and add petroleum ether (100 mL) to precipitate the product.

-

Filter the solid product, wash with petroleum ether, and then with ethanol to obtain the crude ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate.

-

Hydrolysis (optional, for the free acid): Suspend the crude ester in 10% aqueous sodium hydroxide (100 mL) and reflux for 2 hours.

-

Cool the solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to pH 2-3 to precipitate the 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

Expected Yield: 70-80% for the carboxylic acid.

Application in the Synthesis of Pyridine and Pyrimidine Derivatives

Ethyl 3-(methylamino)-2-butenoate is also a key precursor for the synthesis of other important heterocyclic systems, such as pyridines and pyrimidines, which are prevalent in a wide range of pharmaceuticals.

Synthesis of a Key Pyridine Intermediate for 5-Hydroxyomeprazole

5-Hydroxyomeprazole is a metabolite of the widely used proton-pump inhibitor, omeprazole. The synthesis of a key pyridine intermediate for this molecule can be efficiently achieved using a close analog, Ethyl 3-amino-2-methylbut-2-enoate, showcasing the utility of this class of reagents.[11][12]

Caption: Workflow for the synthesis of a 5-Hydroxyomeprazole intermediate.

Protocol: Synthesis of Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

This protocol is adapted from a documented synthesis and demonstrates the cyclocondensation reaction to form the pyridine core.[12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Ethyl 3-amino-2-methylbut-2-enoate | 143.18 | 199 | 1.39 |

| Diethyl propanedioate | 160.17 | 222 | 1.39 |

| 2-Propanol | 60.10 | 460 mL | - |

| Toluene | 92.14 | 400 mL | - |

Procedure:

-

In a reaction vessel maintained under an argon atmosphere, charge 2-propanol (460 mL) and toluene (100 mL).

-

Add diethyl propanedioate (222 g, 1.39 mol) to the solvent mixture over 30 minutes at 50 °C.[12]

-

In a separate flask, dissolve Ethyl 3-amino-2-methylbut-2-enoate (199 g, 1.39 mol) in toluene (300 mL).[12]

-

Add the toluene solution of the enaminoester to the reaction mixture over 20 minutes.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling, reduce the solvent volume under reduced pressure.

-

Wash the residue with water (3 x 200 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove impurities.

-

Acidify the aqueous layer to a pH of 7 to precipitate the product.

-

Isolate the solid product by filtration and dry to yield Ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate.[11]

General Approach to Pyrimidine Synthesis

The synthesis of pyrimidines from Ethyl 3-(methylamino)-2-butenoate involves its reaction as a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment, such as urea, thiourea, or guanidine.[13] This cyclocondensation reaction is a fundamental and widely used method for constructing the pyrimidine ring.

The general reaction scheme is as follows:

Caption: General scheme for pyrimidine synthesis.

Conclusion

Ethyl 3-(methylamino)-2-butenoate has proven to be an exceptionally useful and versatile synthon in the field of pharmaceutical chemistry. Its ability to readily participate in cyclocondensation reactions, such as the Gould-Jacobs reaction for quinolone synthesis and various routes to pyridine and pyrimidine derivatives, underscores its importance. The protocols and mechanistic insights provided in this application note are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this powerful building block in the synthesis of novel and existing pharmaceutical agents. The continued exploration of the reactivity of Ethyl 3-(methylamino)-2-butenoate and its analogs will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics.

References

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. Semantic Scholar. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

-

Synthesis of enaminones, enamino esters and related compounds. ResearchGate. [Link]

-

Formation of quinolines 4 a–4 g by the reactions 1 d–1 h with various... ResearchGate. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. PubMed. [Link]

-

(PDF) Quinolones:Synthesis and antibacterial activity. ResearchGate. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis and antibacterial evaluation of certain quinolone derivatives. PubMed. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

-

(PDF) Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

-

Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. PubMed. [Link]

-

β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. [Link]

-

Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. [Link]

-

Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

-

Gould-Jacobs reaction. wikidoc. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

-

Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Amazon AWS. [Link]

-

Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. ResearchGate. [Link]

-

Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

-

Patent & Publications. Pharma Inventor Inc.. [Link]

-

process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Justia Patents. [Link]

- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

-

WO 2013/014448 A1. Googleapis. [Link]

-

PHARMACEUTICAL COMPOSITIONS - Patent BR-PI0719438-A2. PubChem. [Link]

-

Total synthesis of 5-hydroxyomeprazole. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry). [Link]

-

Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. PubMed. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PMC. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. ResearchGate. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PubMed. [Link]

-

Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization. Semantic Scholar. [Link]

-

Intermediates for the preparation of omeprazole. European Patent Office - EP 0103553 A1. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. ACG Publications - A brief review on synthesis & applications of β-enamino carbonyl compounds [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Fluoroalkyl-Pyrazole Agrochemicals via Ethyl 3-(methylamino)-2-butenoate

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Compound Focus: Ethyl 3-(methylamino)-2-butenoate (CAS: 870-85-9)[1] Application: Core building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and insecticidal pyridazine derivatives[2][3].

Introduction & Chemical Causality

Fluorine substitution plays a transformative role in modern agrochemical design, enhancing metabolic stability, lipophilicity, and target binding affinity. A dominant class of modern crop protection agents—the Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad)—relies heavily on a fluoroalkyl-substituted pyrazole-4-carboxylic acid core[2].

While traditional syntheses utilizing standard 1,3-diketones (like ethyl acetoacetate) suffer from poor regioselectivity during cyclization with hydrazines, the use of Ethyl 3-(methylamino)-2-butenoate provides an elegant, causality-driven solution. By pre-installing a methylamino group at the β -position, the enamine carbon becomes highly nucleophilic, allowing for precise, regioselective acylation with fluorinated anhydrides[2]. Subsequently, the leaving-group ability of the methylamino moiety directs the nucleophilic attack of alkyl hydrazines, overwhelmingly favoring the formation of the desired 1,3-dialkyl-5-fluoroalkyl-pyrazole isomer. This eliminates the need for tedious chromatographic separations at scale, making it an ideal workflow for multigram and industrial-scale agrochemical synthesis[2].

Furthermore, enaminone derivatives of this class are highly versatile, serving as precursors not only for pyrazoles but also for highly active insecticidal and fungicidal pyridazine derivatives targeting agricultural pathogens like Aphis fabae and Puccinia polysora[3].

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the three-stage synthesis of a key SDHI precursor: 1,3-dimethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid .

Protocol A: Regioselective Acylation of the Enaminone

Objective: Synthesize Ethyl 2-(difluoroacetyl)-3-(methylamino)-2-butenoate.

-

Step 1: Charge a flame-dried 500 mL round-bottom flask with Ethyl 3-(methylamino)-2-butenoate (100 mmol, 14.3 g) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

-

Step 2: Add anhydrous pyridine (120 mmol, 9.7 mL). Causality: Pyridine acts as an acid scavenger to neutralize the difluoroacetic acid byproduct, preventing the premature acidic hydrolysis of the delicate enaminone intermediate.

-

Step 3: Cool the mixture to 0 °C using an ice bath. Dropwise, add difluoroacetic anhydride (DFAA, 110 mmol, 19.1 g) over 30 minutes.

-

Step 4: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material ( Rf≈0.4 ) and the appearance of a new, UV-active spot ( Rf≈0.6 ) confirms completion.

-

Step 5: Quench with saturated aqueous NaHCO3 (100 mL), extract the organic layer, dry over MgSO4 , and concentrate under reduced pressure to yield the crude fluoroacyl enaminone.

Protocol B: Regiocontrolled Cyclization

Objective: Synthesize Ethyl 1,3-dimethyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate.

-

Step 1: Dissolve the crude intermediate from Protocol A in absolute ethanol (150 mL). Causality: Ethanol provides a protic environment that facilitates the solubility of both the enaminone and the hydrazine, promoting the cyclization kinetics.

-

Step 2: Cool to 0 °C and slowly add methylhydrazine (110 mmol, 5.07 g).

-

Step 3: Heat the mixture to reflux (78 °C) for 6 hours. The pre-installed methylamino group directs the hydrazine attack, ensuring high regioselectivity.

-

Validation Check: Take an aliquot for 19F NMR. The presence of a distinct doublet around -115 ppm confirms the formation of the pyrazole-bound −CF2H group.

-

Step 4: Evaporate the solvent, partition between DCM and water, and concentrate the organic layer.

Protocol C: Saponification to the Agrochemical API Precursor

Objective: Hydrolyze the ester to yield the free pyrazole-4-carboxylic acid.

-

Step 1: Dissolve the pyrazole ester in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v, 100 mL).

-

Step 2: Add sodium hydroxide (NaOH, 200 mmol, 8.0 g) and stir at 60 °C for 3 hours. Causality: The biphasic THF/water system ensures the lipophilic ester remains solvated while reacting with the aqueous hydroxide ions.

-

Step 3: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify to pH 2 using 6M HCl.

-

Step 4: Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50 °C.

-

Validation Check: Confirm product purity via 1H NMR. The complete disappearance of the ethyl ester signals (a quartet at 4.2 ppm and a triplet at 1.3 ppm) validates successful saponification.

Quantitative Data: Acylation & Cyclization Efficiency

The choice of the fluorinated anhydride directly impacts the yield and regioselectivity of the pyrazole cyclization step. The table below summarizes the quantitative outcomes when utilizing Ethyl 3-(methylamino)-2-butenoate as the starting scaffold[2].

| Fluorinated Acylating Agent | Target Agrochemical Moiety | Isolated Yield (Steps A+B) | Regioselectivity (Desired:Undesired) |

| Trifluoroacetic Anhydride (TFAA) | −CF3 Pyrazoles | 88% | > 95 : 5 |

| Difluoroacetic Anhydride (DFAA) | −CF2H Pyrazoles (SDHIs) | 85% | > 98 : 2 |

| Chlorodifluoroacetic Anhydride | −CF2Cl Pyrazoles | 81% | > 90 : 10 |